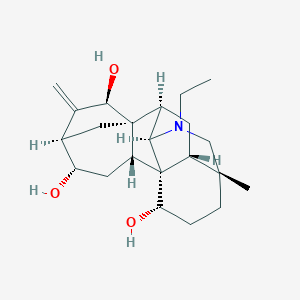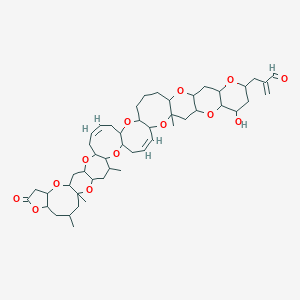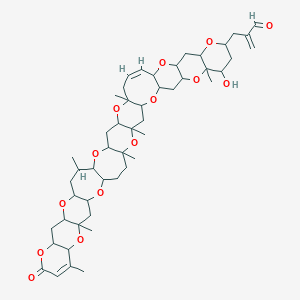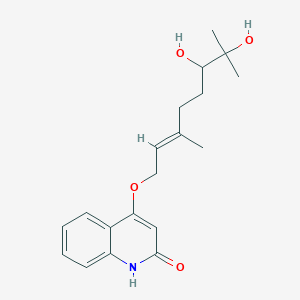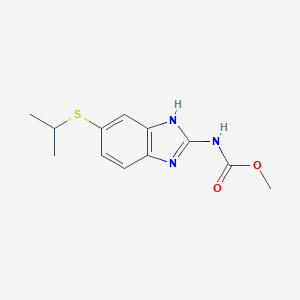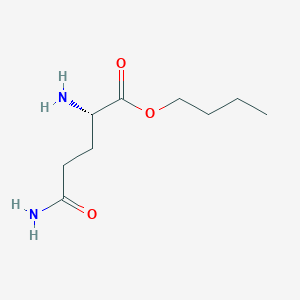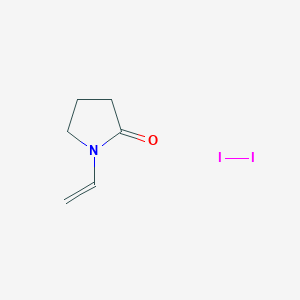
Povidone-iodine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of povidone-iodine involves complexing iodine with polyvinylpyrrolidone. A novel method involving the synthesis of Fe/Bi-povidone-iodine micro-flowers composite material using a co-precipitation method has been described. This process highlights the incorporation of metal ions with povidone-iodine, suggesting an innovative approach to enhance its photocatalytic and antibacterial applications, thus opening new avenues for its use beyond conventional antiseptic roles (Ashfaq et al., 2021).
Molecular Structure Analysis
Povidone-iodine's molecular structure comprises a complex of iodine and polyvinylpyrrolidone (PVP). This structure is critical for its mode of action, as it allows for the slow release of iodine, which is the active antimicrobial component. Recent studies have focused on the crystalline structure of povidone-iodine, revealing the formation of protonated pyrrolidone units linked by intermolecular hydrogen bonds along with triiodide anions, providing insight into its chemical behavior and stability (Goodwin et al., 2017).
Chemical Reactions and Properties
The antimicrobial activity of povidone-iodine is primarily attributed to the release of free iodine when in contact with tissues. This iodine interacts with microbial cells, disrupting vital cellular components and leading to cell death. The complexation reaction between PVP and iodine is a key chemical reaction, where factors such as temperature and reaction time significantly influence the efficacy and stability of the resulting antibacterial material (Gao et al., 2010).
Physical Properties Analysis
Povidone-iodine's physical properties, such as solubility and viscosity, are influenced by its polymeric nature and the iodine content. Its solubility in water and other solvents makes it an ideal antiseptic for various applications. The rheological properties of certain povidone-iodine formulations have been studied, showing the influence of additional compounds on its physical characteristics, which can be tailored for specific applications (Emam & Mohamed, 2021).
Wissenschaftliche Forschungsanwendungen
Antiseptic for Skin Disinfection
- Scientific Field : Dermatology and Surgery .
- Application Summary : PVP-I is used as an antiseptic for skin disinfection before and after surgery . It may be used both to disinfect the hands of healthcare providers and the skin of the person they are caring for . It may also be used for minor wounds .
- Methods of Application : It may be applied to the skin as a liquid, an ointment or a powder .
- Results : PVP-I exhibits longer-lasting antiseptic effects than tincture of iodine, due to its slow absorption via soft tissue, making it the choice for longer surgeries .
Wound Treatment and Prevention of Infection
- Scientific Field : Wound Care .
- Application Summary : PVP-I is a broad-spectrum antiseptic for topical application in the treatment and prevention of wound infection . It may be used in first aid for minor cuts, burns, abrasions, and blisters .
- Methods of Application : It is applied directly to the wound area .
- Results : PVP-I has been found to be effective in preventing wound infections .
Inactivation of Pathogens
- Scientific Field : Microbiology .
- Application Summary : PVP-I inactivates a broad range of pathogens . Its extended use in the current SARS-CoV-2 virus pandemic urges the need to clarify safety features of PVP-I on a cellular level .
- Methods of Application : The study investigated the effects of PVP-I on epithelial, mesothelial, endothelial, and innate immune cells .
- Results : The toxicity of PVP-I is caused by diatomic iodine (I 2), which is rapidly released from PVP-I to fuel organic halogenation with fast first-order kinetics .
Treatment of External Auditory Canal Infections
- Scientific Field : Otolaryngology .
- Application Summary : Some studies indicate that PVP-I formulations are effective in eradicating pathogenic cultures of the external auditory canal after tympanoplasty .
- Methods of Application : The specific methods of application in this context are not detailed in the source .
- Results : The results indicate effectiveness in treating infections in the external auditory canal .
Prevention and Control of COVID-19 Infection
- Scientific Field : Virology .
- Application Summary : Previous in vitro studies have shown PVP-I to be effective against coronaviruses responsible for Sudden Acute Respiratory Syndrome (SARS) and Middle East Respiratory Syndrome (MERS) .
- Methods of Application : The specific methods of application in this context are not detailed in the source .
- Results : The results indicate that PVP-I may be effective in the prevention and control of COVID-19 infection .
Reducing Surgical Site Infection
- Scientific Field : Surgery .
- Application Summary : A clinical trial looked at the efficacy of a one-time application of a commercial 10% PVP-I nasal sanitizer in reducing nasal MRSA by nasal cultures among colonized patients in the hospital or long-term care facility .
- Methods of Application : The study involved a one-time application of a commercial 10% PVP-I nasal sanitizer .
- Results : The specific results of this study are not detailed in the source .
Wound Disinfectants
- Scientific Field : Wound Care .
- Application Summary : PVP-I, chlorhexidine acetate and polyhexamethylene biguanide (PHMB) are used as wound disinfectants . Their cytotoxicity and antibacterial activity were investigated to provide a basis for their use .
- Methods of Application : A CCK-8 assay was used to measure the activities of human fibroblasts (HF) and keratinocytes (HaCat), the two most important cells in wound healing, following their exposure to disinfectants .
- Results : All three disinfectants showed strong cytotoxicity in direct contact with HF and HaCat cells . Cytotoxicity increased with increasing exposure time and concentration .
Cell Death and Barrier Disruption
- Scientific Field : Cellular Biology .
- Application Summary : PVP-I inactivates a broad range of pathogens . Its extended use in the current SARS-CoV-2 virus pandemic urges the need to clarify safety features of PVP-I on a cellular level .
- Methods of Application : The study investigated the effects of PVP-I on epithelial, mesothelial, endothelial, and innate immune cells .
- Results : The toxicity of PVP-I is caused by diatomic iodine (I 2), which is rapidly released from PVP-I to fuel organic halogenation with fast first-order kinetics .
Treatment of External Auditory Canal Infections
- Scientific Field : Otolaryngology .
- Application Summary : Some studies indicate that PVP-I formulations are effective in eradicating pathogenic cultures of the external auditory canal after tympanoplasty .
- Methods of Application : The specific methods of application in this context are not detailed in the source .
- Results : The results indicate effectiveness in treating infections in the external auditory canal .
Technical Applications
- Scientific Field : Industrial Applications .
- Application Summary : PVP-I is used in many technical applications with various roles as an adhesive, additive, and emulsifier .
- Methods of Application : The specific methods of application in this context are not detailed in the source .
- Results : The results indicate that PVP-I is effective in these technical applications .
Infectious Disease Management and Control
- Scientific Field : Infectious Diseases .
- Application Summary : PVP-I is used in the control and management of infectious disease .
- Methods of Application : The specific methods of application in this context are not detailed in the source .
- Results : The results indicate that PVP-I may be effective in the management and control of infectious diseases .
In Vitro Cytotoxicity and Antibacterial Activity
- Scientific Field : Microbiology .
- Application Summary : PVP-I, chlorhexidine acetate and polyhexamethylene biguanide (PHMB) are used as wound disinfectants . Their cytotoxicity and antibacterial activity were investigated to provide a basis for their use .
- Methods of Application : A CCK-8 assay was used to measure the activities of human fibroblasts (HF) and keratinocytes (HaCat), the two most important cells in wound healing, following their exposure to disinfectants .
- Results : All three disinfectants showed strong cytotoxicity in direct contact with HF and HaCat cells . Cytotoxicity increased with increasing exposure time and concentration .
Cell Death and Barrier Disruption
- Scientific Field : Cellular Biology .
- Application Summary : PVP-I inactivates a broad range of pathogens . Its extended use in the current SARS-CoV-2 virus pandemic urges the need to clarify safety features of PVP-I on a cellular level .
- Methods of Application : The study investigated the effects of PVP-I on epithelial, mesothelial, endothelial, and innate immune cells .
- Results : The toxicity of PVP-I is caused by diatomic iodine (I 2), which is rapidly released from PVP-I to fuel organic halogenation with fast first-order kinetics .
Treatment of External Auditory Canal Infections
- Scientific Field : Otolaryngology .
- Application Summary : Some studies indicate that PVP-I formulations are effective in eradicating pathogenic cultures of the external auditory canal after tympanoplasty .
- Methods of Application : The specific methods of application in this context are not detailed in the source .
- Results : The results indicate effectiveness in treating infections in the external auditory canal .
Technical Applications
- Scientific Field : Industrial Applications .
- Application Summary : PVP-I is used in many technical applications with various roles as an adhesive, additive, and emulsifier .
- Methods of Application : The specific methods of application in this context are not detailed in the source .
- Results : The results indicate that PVP-I is effective in these technical applications .
Infectious Disease Management and Control
- Scientific Field : Infectious Diseases .
- Application Summary : PVP-I is used in the control and management of infectious disease .
- Methods of Application : The specific methods of application in this context are not detailed in the source .
- Results : The results indicate that PVP-I may be effective in the management and control of infectious diseases .
Safety And Hazards
Povidone-iodine may cause skin irritation and sometimes swelling . If used on large wounds, kidney problems, high blood sodium, and metabolic acidosis may occur . It is not recommended in women who are less than 32 weeks pregnant . Frequent use is not recommended in people with thyroid problems or who are taking lithium . It is hazardous in case of eye contact, ingestion, and inhalation, and slightly hazardous in case of skin contact .
Zukünftige Richtungen
Povidone-iodine is used on the skin to decrease the risk of infection . This medicine is also used as a surgical hand scrub and to wash the skin and surface of the eye before surgery to help prevent infections . It may be used for other purposes; ask your health care provider or pharmacist if you have questions .
Eigenschaften
IUPAC Name |
1-ethenylpyrrolidin-2-one;molecular iodine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.I2/c1-2-7-5-3-4-6(7)8;1-2/h2H,1,3-5H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKVUHPKYQGHMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1CCCC1=O.II | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9I2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish-brown amorphous hygroscopic powder; [HSDB], YELLOW-TO-BROWN HYGROSCOPIC POWDER. | |
| Record name | Povidone-iodine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1341 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | POVIDONE-IODINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1471 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Soluble in water, Soluble in alcohol; practically insoluble in chloroform, carbon tetrachloride, ether, solvent hexane, acetone., Practically insoluble in acetone, and light petroleum., Solubility in water: good | |
| Record name | Povidone-iodine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6831 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | POVIDONE-IODINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1471 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Povidone-iodine is called iodophore which means povidone acts as a carrier of iodine. Iodine is considered as the active moiety that mediates microbicidal actions. When released from the complex, free iodine (I2) penetrates the cell wall of microorganisms quickly, and the lethal effects are believed to result from disruption of protein and nucleic acid structure and synthesis. While the full mechanism of action is not fully elucidated, iodine is thought to inhibit vital bacterial cellular mechanisms and structures, and oxidizes nucleotides fatty or amino acids in bacterial cell membranes. Additionally, free iodine disrupts the function of the cytosolic enzymes involved in the respiratory chain, causing them to become denatured and deactivated. _In vitro_ evidence suggests that iodine also counteracts inflammation elicited by both pathogens and the host response via multifactorial effects. In hosts, povidone-iodine was demonstrated to modulate the redox potential, inhibit the release of inflammatory mediators such as TNF-α and β-galactosidase, inhibit metalloproteinase production, and potentiate the healing signals from pro-inflammatory cytokines by activation of monocytes, T-lymphocytes, and macrophages, _in vitro_. | |
| Record name | Povidone-iodine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06812 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Povidone iodine | |
Color/Form |
Yellowish-brown amorphous hygroscopic powder | |
CAS RN |
25655-41-8 | |
| Record name | Povidone-iodine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25655-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Povidone-iodine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06812 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Povidone iodine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26245 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyrrolidinone, 1-ethenyl-, homopolymer, compd. with iodine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pyrrolidinone, 1-ethenyl-, homopolymer, compd. with iodine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Povidone-iodine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6831 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | POVIDONE-IODINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1471 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



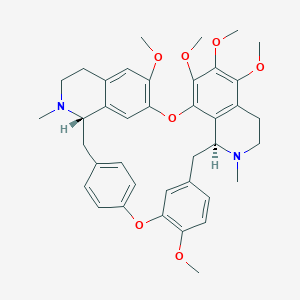
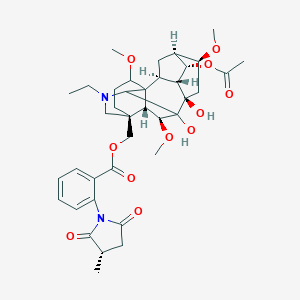
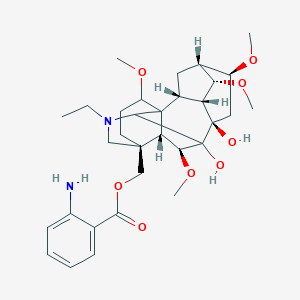
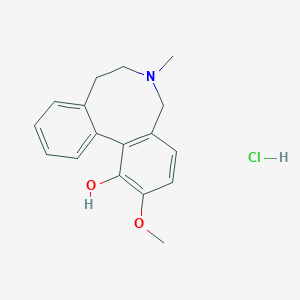
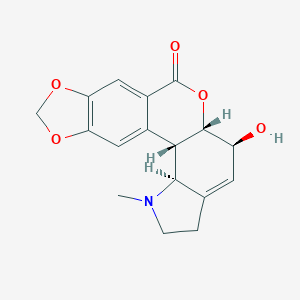
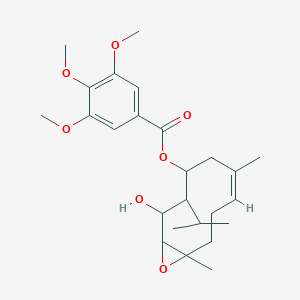
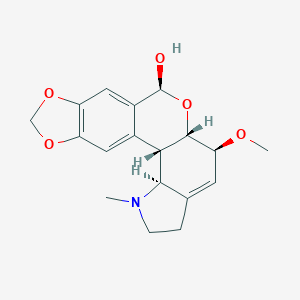
![[(2R,4S,5R,7R,13R,17R)-11-ethyl-4,7-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-16-yl] benzoate](/img/structure/B63.png)
